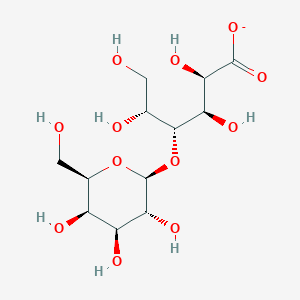
Lactobionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactobionate is the carboxylate anion of lactobionic acid, a sugar acid formed from gluconic acid and galactose. It is a disaccharide that can be formed by the oxidation of lactose. Lactobionic acid and its salts, such as calcium this compound, potassium this compound, and sodium this compound, are used in various industries, including food, pharmaceuticals, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactobionic acid can be synthesized by the oxidation of lactose using bromine water in the presence of barium carbonate . Another method involves the fermentation of lactose using the bacterium Pseudomonas taetrolens, where the pH and temperature are carefully controlled to optimize production .
Industrial Production Methods
In industrial settings, lactobionic acid is often produced through fermentation processes. The fermentation broth is treated with ethanol to precipitate the calcium salt form of lactobionic acid, which is then purified using ion-exchange chromatography . This method is preferred due to its eco-friendliness and high yield.
Chemical Reactions Analysis
Types of Reactions
Lactobionic acid undergoes various chemical reactions, including:
Oxidation: Lactobionic acid is formed by the oxidation of lactose.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: Lactobionic acid can form salts with mineral cations such as calcium, potassium, sodium, and zinc.
Common Reagents and Conditions
Oxidation: Bromine water and barium carbonate are commonly used for the oxidation of lactose to lactobionic acid.
Reduction: Hydrogenation catalysts can be used for the reduction of lactobionic acid.
Substitution: Mineral salts are used to form lactobionate salts.
Major Products Formed
Calcium this compound: Used as a food additive and stabilizer.
Potassium this compound: Used in organ preservation solutions to provide osmotic support.
Sodium this compound: Used in pharmaceutical formulations.
Scientific Research Applications
Lactobionic acid and its salts have numerous applications in scientific research and industry:
Chemistry: Used as a chelating agent and stabilizer in various chemical reactions.
Biology: Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine: Used in organ preservation solutions and as an excipient in pharmaceutical formulations.
Industry: Employed in the cosmetics industry as an antioxidant and moisturizer.
Mechanism of Action
Lactobionic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Lactulose: Another lactose derivative with prebiotic effects.
Galactooligosaccharides: Known for their prebiotic properties.
Gluconic acid: A component of lactobionic acid, used in various industrial applications.
Uniqueness
Lactobionic acid is unique due to its combination of gluconic acid and galactose, providing both chelating and moisturizing properties. Its ability to form stable salts with various mineral cations makes it versatile for different applications .
Properties
CAS No. |
24346-01-8 |
|---|---|
Molecular Formula |
C12H21O12- |
Molecular Weight |
357.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 |
InChI Key |
JYTUSYBCFIZPBE-AMTLMPIISA-M |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)
![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)


![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)
![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)



![[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762941.png)

